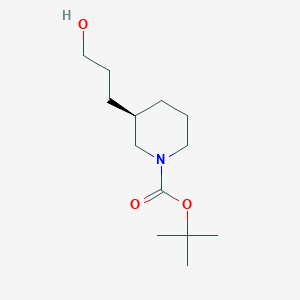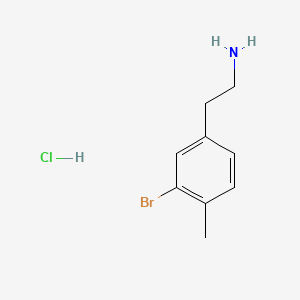
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrN·HCl It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylphenethylamine. The process begins with the nitration of toluene to form 4-methylnitrobenzene, followed by reduction to 4-methylaniline. Bromination of 4-methylaniline yields 3-bromo-4-methylaniline, which is then subjected to reductive amination with ethylamine to produce 2-(3-Bromo-4-methylphenyl)ethan-1-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and reductive amination steps are optimized for large-scale production, and the final product is purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylphenethylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methylbenzaldehyde or 3-Bromo-4-methylacetophenone.
Reduction: 4-Methylphenethylamine.
Substitution: 2-(3-Hydroxy-4-methylphenyl)ethan-1-amine or 2-(3-Amino-4-methylphenyl)ethan-1-amine.
Applications De Recherche Scientifique
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)ethan-1-amine
- 2-(2-Bromo-4-methylphenyl)ethan-1-amine
- 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine
Uniqueness
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Propriétés
Formule moléculaire |
C9H13BrClN |
|---|---|
Poids moléculaire |
250.56 g/mol |
Nom IUPAC |
2-(3-bromo-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-2-3-8(4-5-11)6-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H |
Clé InChI |
LFOGDZCCVFLMRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



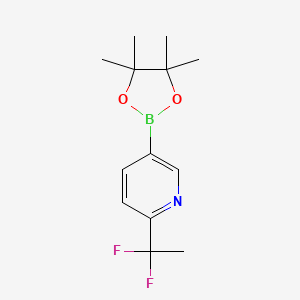

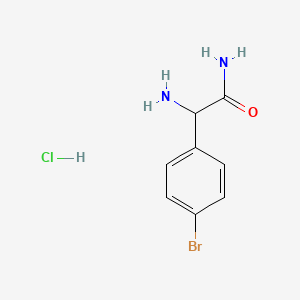
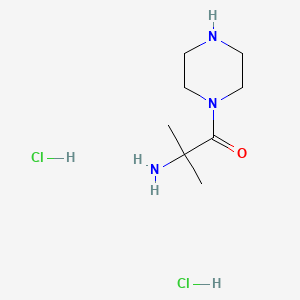
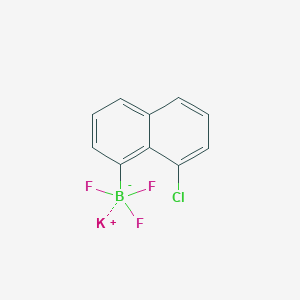
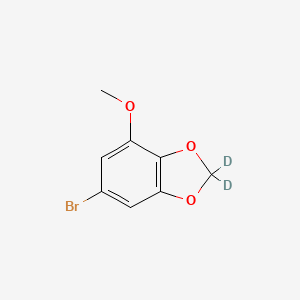

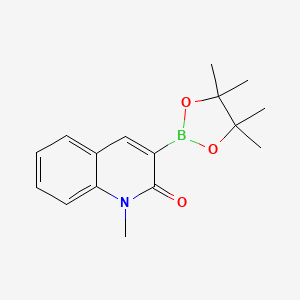
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
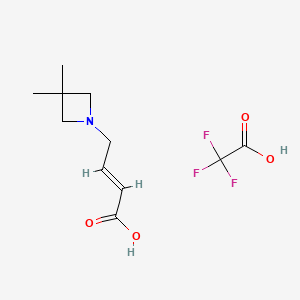
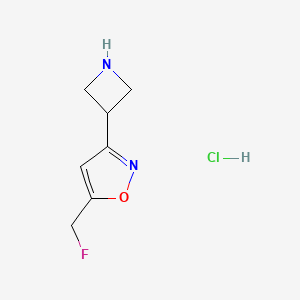
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
